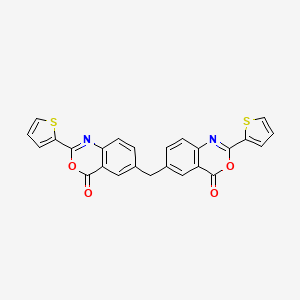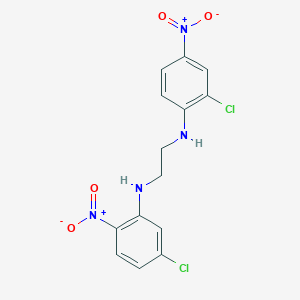![molecular formula C23H18BrN3O2S2 B11533930 N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-bromobenzamide](/img/structure/B11533930.png)
N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-BROMOBENZAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzothiazole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-BROMOBENZAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of Benzylcarbamoyl Group: The benzylcarbamoyl group is introduced through a nucleophilic substitution reaction, where benzylamine reacts with a suitable electrophile.
Attachment of Methylsulfanyl Group: The methylsulfanyl group is attached via a thiolation reaction, where a thiol reacts with a suitable alkylating agent.
Bromination: The final step involves bromination of the benzamide derivative using bromine or a brominating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-BROMOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole core.
Reduction: Reduced forms of the benzamide derivative.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-BROMOBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its benzothiazole core.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-BROMOBENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as DNA gyrase and dihydroorotase, inhibiting their activity.
Pathways Involved: It may interfere with DNA replication and protein synthesis pathways, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHYLBENZAMIDE: A similar compound with a methyl group instead of a bromine atom.
N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE: A chlorinated analogue with similar properties.
Uniqueness
N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-BROMOBENZAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogues.
Properties
Molecular Formula |
C23H18BrN3O2S2 |
|---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-bromobenzamide |
InChI |
InChI=1S/C23H18BrN3O2S2/c24-18-9-5-4-8-17(18)22(29)26-16-10-11-19-20(12-16)31-23(27-19)30-14-21(28)25-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,25,28)(H,26,29) |
InChI Key |
GXQOKKPZLSOTCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11533856.png)
![N-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11533876.png)
![6-(3,4-dimethoxybenzyl)-3-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one](/img/structure/B11533889.png)
![2-(2,4-Dinitrophenyl)-N'-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11533892.png)

![N'-[(E)-(3-chlorophenyl)methylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B11533894.png)
![2-[(Z)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dinitrophenol](/img/structure/B11533898.png)

![2-{(1E,3E)-3-[2-(4-nitrophenyl)hydrazinylidene]prop-1-en-1-yl}phenol](/img/structure/B11533904.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11533911.png)
![(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11533917.png)
![1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}(2,4-dinitrophenyl)amino)propan-2-OL](/img/structure/B11533925.png)
![(2Z,5Z)-5-[2-(benzyloxy)-3,5-diiodobenzylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11533928.png)

